molecular formula C33H50I2N4 B13735076 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide CAS No. 21256-96-2

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide

Cat. No.: B13735076
CAS No.: 21256-96-2
M. Wt: 756.6 g/mol
InChI Key: HDRIULFGJPOKPP-UHFFFAOYSA-L
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Description

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide is a bicyclic quaternary ammonium salt characterized by a rigid [3.3.1]nonane scaffold. The structure includes two nitrogen atoms: one in a tertiary amine configuration (3-aza) and another as a quaternary ammonium center (9-azonia). The molecule is further substituted with benzyl and methyl groups at positions 3 and 9, respectively, linked by a trimethylene bridge. The diiodide counterions enhance its solubility in polar solvents.

Properties

CAS No.

21256-96-2

Molecular Formula

C33H50I2N4

Molecular Weight

756.6 g/mol

IUPAC Name

3-benzyl-9-[3-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)propyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C33H50N4.2HI/c1-36(30-16-9-17-31(36)25-34(24-30)22-28-12-5-3-6-13-28)20-11-21-37(2)32-18-10-19-33(37)27-35(26-32)23-29-14-7-4-8-15-29;;/h3-8,12-15,30-33H,9-11,16-27H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

HDRIULFGJPOKPP-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Intermediate

A common starting point is the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one , which can be prepared via a Mannich-type reaction involving:

  • A tetrahydro-4-heteracyclohexanone (e.g., 1-benzyl-4-piperidinone),
  • Benzylamine,
  • Paraformaldehyde,
  • Acidic medium (acetic acid/methanol).

This reaction yields the bicyclic 3-azabicyclo[3.3.1]nonan-9-one derivative with benzyl substitution on nitrogen.

Reduction of the Ketone to the Corresponding Amine

The bicyclic ketone is then reduced to the corresponding amine using:

  • Lithium aluminum hydride (LiAlH4) in an inert solvent such as diethyl ether or tetrahydrofuran,
  • Alternatively, catalytic hydrogenation over Pd(OH)2/C under hydrogen atmosphere.

This step converts the 3-azabicyclo[3.3.1]nonan-9-one to the bicyclic amine, specifically 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane.

Formation of the 9,9'-Trimethylenebis Linkage

The bis linkage at the 9,9' positions is introduced by condensation with formaldehyde or paraformaldehyde under acidic conditions, effectively bridging two bicyclic units via a trimethylene (-CH2-CH2-CH2-) linker. This step is often carried out concurrently with or after benzylation and reduction steps, depending on the synthetic route.

Quaternization to Form the Diiodide Salt

The final step involves quaternization of the tertiary amine nitrogens to form the quaternary ammonium diiodide salt. This is typically achieved by treatment with methyl iodide or iodine-containing reagents, yielding the diiodide salt form of the compound:

  • 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide.

This salt formation enhances solubility and stability for pharmaceutical or chemical applications.

Detailed Experimental Procedure Example

Based on the procedure for related bicyclic compounds, a representative synthetic sequence is as follows:

Step Reagents & Conditions Product Yield/Notes
1. Mannich Reaction 1-Benzyl-4-piperidinone + benzylamine + paraformaldehyde + AcOH/MeOH, reflux 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one High yield, purified by extraction
2. Reduction LiAlH4 in dry ether, reflux or room temp, 24-72 h 3-Benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane Isolated as oil or salt
3. Bis-linkage formation Formaldehyde or paraformaldehyde, acidic conditions 9,9'-Trimethylenebis derivative Controlled stoichiometry critical
4. Quaternization Methyl iodide or iodine reagents, solvent like isopropanol Diiodide salt Isolated by filtration, recrystallization

Analytical and Purification Notes

  • The intermediate ketones and amines are typically purified by extraction into organic solvents, followed by recrystallization or chromatography.
  • The final diiodide salt is usually isolated as a crystalline solid with defined melting point and characterized by NMR, mass spectrometry, and elemental analysis.
  • Hydrogenation steps require careful control of temperature, pressure, and catalyst loading to avoid over-reduction or side reactions.

Summary Table of Preparation Routes

Synthetic Step Typical Reagents Conditions Key Considerations
Mannich-type cyclization Piperidinone + amine + paraformaldehyde Acidic, reflux Stoichiometry, temperature control
Ketone reduction LiAlH4 or Pd(OH)2/C + H2 Ether solvents, 25-50°C, 24-72 h Inert atmosphere, slow addition
Bis-linkage formation Paraformaldehyde, acid Mild acid, controlled temp Avoid polymerization
Quaternization Methyl iodide or I2 Isopropanol or other solvents Complete quaternization, purity

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions could produce alcohols.

Scientific Research Applications

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-trimethylenebis(3-benzyl-9-methyl-, diiodide) has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic uses, including its role as an antimicrobial agent. Additionally, the compound’s unique structure makes it valuable in industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-trimethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related bicyclic derivatives:

Compound Structural Features Molecular Weight Key Properties/Applications References
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide Bicyclo[3.3.1]nonane core; dual N centers (tertiary amine + quaternary ammonium); benzyl/methyl substituents; diiodide ~600–650 (estimated) Potential neuromuscular blocking activity; high solubility due to diiodide counterions
2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide Selenabicyclo[3.3.1]nonane core; pyridinium substituents; dibromide counterions ~500–550 High GPx mimetic activity; used as a metabolic corrector during vaccination; non-toxic
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Bicyclo[3.3.1]nonan-9-one core; dual N centers; alkoxyalkyl/cyclopropanmethyl substituents ~250–300 Local anesthetic effects; complexed with β-cyclodextrin for enhanced bioavailability
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Bicyclo[3.3.1]nonane core; tertiary amine at C3; methyl at C9 ~180 Intermediate for granisetron synthesis; exhibits stereochemical complexity
2,6-Diazido-9-selenabicyclo[3.3.1]nonane Selenabicyclo[3.3.1]nonane core; azido groups at C2/C6 ~300 High reactivity in click chemistry; precursor for triazole derivatives with GPx-like activity

Key Differences and Insights:

Heteroatom Influence: The selenabicyclo[3.3.1]nonane derivatives (e.g., 2,6-dipyridinium dibromide) exhibit higher glutathione peroxidase (GPx) mimetic activity compared to nitrogen-based analogs due to selenium’s redox-active nature . In contrast, the target compound’s quaternary ammonium structure may favor ionic interactions with biological membranes or receptors .

Biological Activity: 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives show local anesthetic effects but require β-cyclodextrin complexation to reduce toxicity . The target compound’s diiodide counterions and rigid scaffold may enhance stability and duration of action without requiring additional formulations.

Synthetic Utility: 2,6-Diazido-9-selenabicyclo[3.3.1]nonane is a click chemistry reagent for regioselective triazole synthesis , whereas the target compound’s benzyl and methyl groups limit its reactivity, making it more suited for pharmacological applications than synthetic transformations.

Toxicity Profile: Selenabicyclo derivatives (e.g., 2,6-dipyridinium dibromide) are noted for low toxicity in preclinical models , whereas quaternary ammonium salts like the target compound may exhibit dose-dependent cytotoxicity due to their membrane-disrupting properties .

Q & A

Q. Table 1. Biological Activity of Structural Analogs

CompoundSubstituentsσ-1 Receptor Ki (nM)Neuroprotective Efficacy (IC₅₀, μM)
3-Benzyl derivativeBenzyl at C312 ± 25.1 ± 0.8
9-Methyl analogMethyl at C9120 ± 15>50
9,9-Difluoro derivativeDifluoro at C918 ± 33.9 ± 0.6
Source:

Q. Table 2. Synthetic Route Efficiency

MethodYield (%)Purity (%)Key Challenge
Intramolecular cyclization8598Steric hindrance
Michael/aldol cascade7095Stereochemical control
Copper-catalyzed cycloaddition9599Regioselectivity optimization
Source:

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